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Abstract: This technical guide provides a comprehensive overview of the organoleptic
properties of Dulcin (p-ethoxyphenylurea), an early synthetic sweetener. Discovered in 1883,
Dulcin offered a significant advantage over its contemporary, saccharin, due to the absence of
a bitter aftertaste.[1] Although its commercial use was discontinued in the United States in 1954
due to safety concerns, its sensory characteristics and chemical properties remain of interest in
the study of structure-activity relationships in sweet-tasting molecules.[1] This document
collates available quantitative data, outlines standard experimental methodologies for sensory
evaluation, and presents key pathways and workflows relevant to its assessment.

Chemical and Physical Properties

Dulcin, chemically known as (4-ethoxyphenyl)urea, is a white, crystalline substance that
presents as lustrous needles.[2][3][4] Its fundamental physical and chemical properties are
critical for understanding its behavior in formulations and sensory testing solutions.

Table 1: Physicochemical Properties of Dulcin
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Property Value Reference
IUPAC Name (4-Ethoxyphenyl)urea
Sucrol, Valzin, p-
Synonyms )
phenetolcarbamide
Molecular Formula CoH12N20:2
Molar Mass 180.207 g-mol—t
White, lustrous needles or
Appearance _
crystalline powder
Melting Point 173-174 °C
Boiling Point Decomposes upon heating

— 1.25g/Lat 25 °C (1 partin
Solubility in Water

800)
Solubility in Boiling Water 20 g/L (1 part in 50)
Solubility in Alcohol Soluble (1 part in 25)

Organoleptic Profile

The primary organoleptic feature of Dulcin is its intense sweet taste. Unlike many other
synthetic sweeteners, especially from its era, Dulcin is noted for a clean, sweet profile without
significant off-tastes.

Sweethess Profile

The most prominent sensory attribute of Dulcin is its sweetness. It is characterized by a clean,
sucrose-like sweetness. A key advantage highlighted in early literature is the absence of the
bitter or metallic aftertaste commonly associated with saccharin. This made it a more palatable
alternative for consumers during its time on the market.

Quantitative Sweetness Data

The sweetness intensity of Dulcin has been quantified relative to sucrose. This relative
sweetness is a crucial parameter for its application and study.
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Table 2: Quantitative Sensory Data for Dulcin

Parameter Value Notes Reference

This value indicates it
is approximately 250
) times sweeter than an
Relative Sweetness ~250x sucrose )
equivalent
concentration of

sucrose.

] Described as a "very
Primary Taste Sweet
sweet taste".

Specifically noted for

not having a bitter
Aftertaste None reported )

aftertaste, unlike

saccharin.

Experimental Protocols for Sensory Evaluation

While specific, detailed sensory panel results for Dulcin are scarce in modern literature due to
its banned status, the following protocols represent standard methodologies for the sensory
evaluation of a high-intensity sweetener.

Protocol 1: Determination of Relative Sweetness

Objective: To quantify the sweetness intensity of Dulcin relative to a standard sucrose solution.
Methodology:

o Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are
screened for taste acuity and their ability to consistently rate sweetness intensity.

» Reference Standard Preparation: A series of sucrose solutions of varying concentrations
(e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in purified, deionized water.
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o Test Sample Preparation: A stock solution of Dulcin is prepared. Due to its limited solubility
in cold water, it may be necessary to gently warm the solution or utilize a co-solvent like
ethanol, with the same co-solvent concentration used in the reference standards to avoid
sensory interference. A series of dilutions are made from this stock.

o Evaluation Method (Two-Alternative Forced-Choice - 2-AFC):

o Panelists are presented with pairs of samples: one sucrose reference and one Dulcin
solution.

o They are instructed to identify which of the two samples is sweeter.

o The procedure is repeated with various concentrations of Dulcin against a fixed sucrose
concentration (e.g., 5% sucrose).

o Data Analysis: The concentration at which 50% of the panelists judge the Dulcin solution to
be sweeter than the reference sucrose solution is determined (Point of Subjective Equality).
The relative sweetness is calculated by dividing the concentration of the sucrose solution by
the equi-sweet concentration of the Dulcin solution.

Protocol 2: Descriptive Sensory Profiling

Objective: To identify and quantify the full range of sensory attributes of Dulcin, including its
temporal profile and any potential side-tastes.

Methodology:

o Panelist Training: A highly trained panel (8-12 assessors) develops a specific lexicon to
describe the sensory attributes of sweeteners. This may include terms like sweetness onset,
bitterness, metallic, chemical, astringent, and lingering sweetness.

o Sample Presentation: Panelists are provided with coded, equi-sweet solutions of Dulcin and
a sucrose reference, presented at a controlled temperature.

o Evaluation Technique (Quantitative Descriptive Analysis - QDA® & Time-Intensity - TI):

o QDA: Panelists rate the intensity of each identified attribute (e.g., sweetness, bitterness)
on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
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o TI: Panelists track the intensity of a specific attribute (e.g., sweetness) over time, from
initial perception to extinction, using specialized software. This provides data on onset,
maximum intensity, and duration.

o Data Analysis: The data from QDA is analyzed using statistical methods like Analysis of
Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of
Dulcin's profile. Tl curves are averaged across panelists to generate a consensus temporal
profile.

Visualizations
Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a
novel sweetener compound like Dulcin.
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Caption: Workflow for sensory evaluation of a high-intensity sweetener.

Sweet Taste Receptor Activation Pathway
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Dulcin elicits a sweet taste by binding to the T1R2/T1R3 heterodimer, a G-protein coupled
receptor (GPCR) located on taste receptor cells.
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Caption: Simplified signaling cascade for sweet taste perception.

Metabolic Pathway of Dulcin

In the body, Dulcin undergoes Phase Il metabolism, primarily through glucuronidation, to
facilitate its excretion.
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Caption: Metabolic pathway of Dulcin via glucuronidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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